6-Hydroxy-2-methylchromone
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Overview
Description
6-Hydroxy-2-methylchromone is a naturally occurring phenolic compound belonging to the chromone family. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties . This compound is found in various plants and fungi and has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Chromones, a class of compounds to which 6-hydroxy-2-methylchromone belongs, are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Chromones are known for their anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities . These activities suggest that chromones, including this compound, may interact with their targets to modulate cellular processes such as oxidative stress, microbial growth, cell proliferation, and inflammation .
Biochemical Pathways
Given the known activities of chromones, it can be inferred that this compound may influence pathways related to oxidative stress, microbial metabolism, cell cycle regulation, and inflammatory response .
Result of Action
Based on the known activities of chromones, it can be inferred that this compound may have potential anti-oxidant, antimicrobial, anticancer, and anti-inflammatory effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-2-methylchromone interacts with various enzymes, proteins, and other biomolecules. It is mainly associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The compound’s role in biochemical reactions is significant, as it contributes to alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation .
Cellular Effects
This compound has been found to exhibit cytotoxicity against several human tumor cell lines . It influences cell function by reducing oxidative damage and inhibiting cancerous cell growth . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its anticancer and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on the metabolic pathways involving this compound are still needed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylchromone can be achieved through several methods. One common approach involves the reaction of 2,5-diacetoxyacetophenone with potassium tert-butylate in tetrahydrofuran, followed by treatment with sodium hydroxide and copper dichloride . Another method includes the oxidation of visnagin to 6-formyl-7-hydroxy-5-methoxy-2-methylchromone using potassium dichromate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and reactions in aqueous media, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-methylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 6-formyl-7-hydroxy-5-methoxy-2-methylchromone .
Common Reagents and Conditions: Common reagents used in these reactions include potassium dichromate for oxidation and sodium hydroxide for base-mediated reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the chromone structure.
Major Products: The major products formed from these reactions include various substituted chromones, which can be further modified to enhance their biological activity .
Scientific Research Applications
6-Hydroxy-2-methylchromone has a wide range of scientific research applications:
Comparison with Similar Compounds
- 5-Methoxy-6-hydroxy-2-methylchromone
- 5-Hydroxy-2-methylchromone-7-O-rutinosides
Comparison: 6-Hydroxy-2-methylchromone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities compared to other chromone derivatives. For instance, the presence of the hydroxyl group at the 6-position enhances its antioxidant properties, while the methyl group at the 2-position contributes to its stability and reactivity .
Properties
IUPAC Name |
6-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURGBCWIOCCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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